
2-Bromo-1-cyclopropoxy-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15BrO. This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-cyclopropoxy-3-(propan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include cyclopropoxybenzaldehyde or cyclopropoxyacetophenone.
Reduction: The major product is 1-cyclopropoxy-3-(propan-2-yl)benzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the bromine atom and subsequent formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(propan-2-yl)benzene: Similar structure but lacks the cyclopropoxy group.
2-Bromo-1,3,5-triisopropylbenzene: Contains multiple isopropyl groups but no cyclopropoxy group.
1-Bromo-3-phenylpropane: Different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-1-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
CCOPOZJWYWRYQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


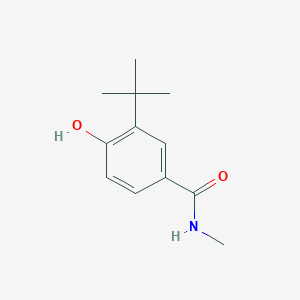
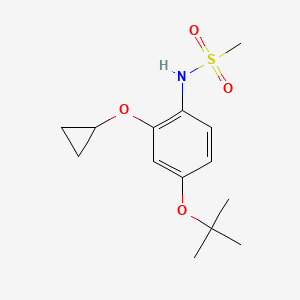

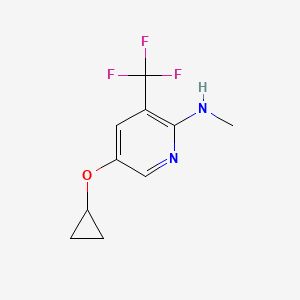

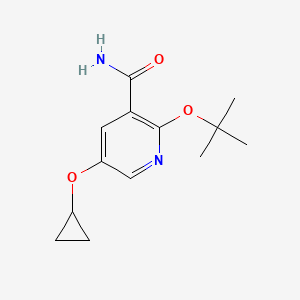
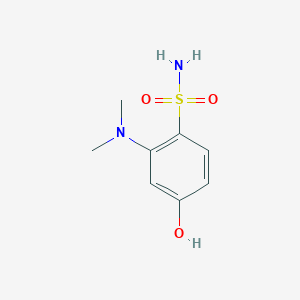
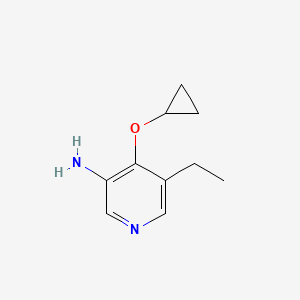
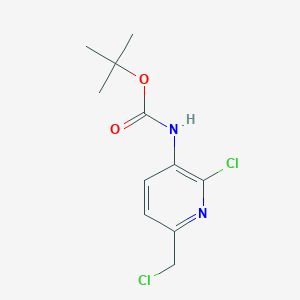

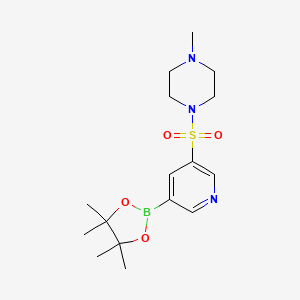
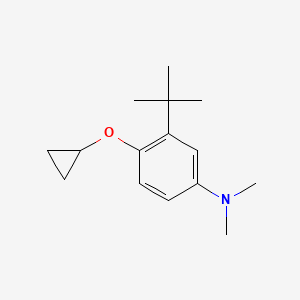

![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)
